molecular formula C16H21N5O3 B7140184 N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-(oxan-2-yl)acetamide

N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-(oxan-2-yl)acetamide

Cat. No.: B7140184
M. Wt: 331.37 g/mol
InChI Key: WOYJWQJHWXJIJQ-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-(oxan-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and bioactivity, making it a valuable candidate for pharmaceutical and industrial applications.

Properties

IUPAC Name

N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-(oxan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-11-18-19-20-21(11)14-9-12(6-7-15(14)23-2)17-16(22)10-13-5-3-4-8-24-13/h6-7,9,13H,3-5,8,10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYJWQJHWXJIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=C(C=CC(=C2)NC(=O)CC3CCCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-(oxan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The subsequent steps involve the introduction of the methoxy group and the oxan-2-yl acetamide moiety through various substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-(oxan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The tetrazole ring can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-(oxan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-(oxan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[4-methoxyphenyl]-2-(oxan-2-yl)acetamide: Lacks the tetrazole ring, resulting in different chemical and biological properties.

    N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-2-(oxan-2-yl)acetamide: Similar structure but with a different substitution pattern on the tetrazole ring.

Uniqueness

N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-(oxan-2-yl)acetamide is unique due to the presence of the 5-methyltetrazole ring, which imparts specific chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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